molecular formula C17H13F6NO2S B4995689 N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide

Katalognummer B4995689
Molekulargewicht: 409.3 g/mol
InChI-Schlüssel: KFTCQAQXPHXSCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is responsible for the synthesis of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating vascular tone, platelet aggregation, and smooth muscle relaxation. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.

Wirkmechanismus

N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide 73-6691 is a selective and potent inhibitor of sGC, which is responsible for the synthesis of cGMP. By inhibiting sGC, this compound 73-6691 increases the levels of cGMP, which in turn leads to the relaxation of smooth muscle cells, vasodilation, and decreased platelet aggregation.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cGMP, which leads to the relaxation of smooth muscle cells, vasodilation, and decreased platelet aggregation. This compound 73-6691 has also been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide 73-6691 has several advantages for lab experiments. It is a selective and potent inhibitor of sGC, which makes it a useful tool for studying the role of cGMP in various physiological processes. This compound 73-6691 has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies.
One limitation of this compound 73-6691 is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established. Another limitation is that it is a synthetic compound, and its effects may not fully replicate those of endogenous cGMP.

Zukünftige Richtungen

There are several future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide 73-6691. One direction is to further investigate its potential therapeutic applications in various cardiovascular and pulmonary diseases. Another direction is to study its long-term safety and efficacy in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound 73-6691 and its effects on various physiological processes.

Synthesemethoden

N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide 73-6691 can be synthesized through a multi-step process starting from 3,5-bis(trifluoromethyl)aniline. The first step involves the reaction of 3,5-bis(trifluoromethyl)aniline with methoxyacetic acid to form N-(3,5-bis(trifluoromethyl)phenyl)-2-methoxyacetamide. This intermediate is then converted to this compound through a series of reactions involving thionyl chloride, sodium azide, and methyl mercaptan.

Wissenschaftliche Forschungsanwendungen

N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide 73-6691 has been studied extensively for its potential therapeutic applications in various cardiovascular and pulmonary diseases. It has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. This compound 73-6691 has also been studied for its potential use in treating heart failure, angina, and peripheral arterial disease.

Eigenschaften

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F6NO2S/c1-26-14-8-12(27-2)3-4-13(14)15(25)24-11-6-9(16(18,19)20)5-10(7-11)17(21,22)23/h3-8H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTCQAQXPHXSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.